Quinine, n-amylchloride

Description

Contextualization of Quinine (B1679958) as a Privileged Chiral Scaffold in Organic Synthesis

Quinine, a naturally occurring cinchona alkaloid, holds a prestigious position in the field of organic synthesis, primarily due to its unique and intricate molecular architecture. bohrium.comresearchgate.netnih.gov For decades, chemists have been fascinated by its structure, which features four chiral centers, making its stereoselective synthesis a significant challenge. researchgate.netnih.govresearchgate.net This inherent chirality has made quinine and its derivatives highly valuable as chiral scaffolds. bohrium.comchemistryworld.com They are extensively used as ligands for asymmetric metal catalysts and as organocatalysts in their own right, facilitating a wide range of stereoselective transformations. bohrium.comnih.gov

The applications of cinchona alkaloid derivatives, including quinine, in asymmetric catalysis are extensive, covering reactions such as oxidations, reductions, and the formation of carbon-carbon bonds. bohrium.com Their utility in phase-transfer catalysis, a methodology prized for its operational simplicity and mild conditions, further underscores their importance in both laboratory and industrial-scale syntheses. bohrium.com The development of organocatalysis has particularly benefited from quinine-derived structures, which have been instrumental in creating highly functionalized chiral molecules. nih.govresearchgate.net The enduring interest in quinine stems from its effectiveness, natural abundance, and the continuous discovery of new applications for its derivatives in creating complex, enantiomerically pure molecules. bohrium.comresearchgate.net

Historical Development and Academic Significance of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts (QASs), also known as quats, are a class of chemical compounds with a history stretching back over a century. proquimia.comnih.gov Their discovery can be traced to the early 20th century, with Jacobs and Heidelberg first highlighting their biocidal properties in 1916. proquimia.com This was followed by significant advancements in 1935 by Domagk, who demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced these properties, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAS. proquimia.commdpi.comnih.gov

Subsequent decades saw the evolution of QASs through several generations, each offering improved biocidal activity, detergency, and reduced toxicity. proquimia.com The third generation, emerging in 1955, combined first and second-generation compounds. proquimia.com The fourth generation, developed in 1965, introduced didecyldimethylammonium chloride (DDAC), which showed superior efficacy, especially in the presence of organic matter or hard water. proquimia.com The fifth generation comprises mixtures of DDAC and ADBAC to achieve a broader spectrum of activity. proquimia.com

Academically, QASs are significant for their diverse applications, which extend far beyond their antimicrobial uses. They are widely employed as phase-transfer catalysts (PTCs), surfactants, fabric softeners, and antistatic agents. wikipedia.org In organic chemistry, PTCs are invaluable for accelerating reactions between reagents in immiscible solvent systems. wikipedia.org The unique structure of QASs, featuring a central, permanently charged nitrogen atom bonded to four organic groups, allows for the design of a vast array of molecules with specific properties. proquimia.comacs.org This versatility has cemented their role as a fundamental class of compounds in both academic research and industrial applications. mdpi.comsci-hub.se

Overview of Current Research Trajectories in Chiral Quaternary Ammonium Chemistry

Current research in chiral quaternary ammonium chemistry is dynamic and expansive, focusing on the development of new catalysts and synthetic methodologies. researchgate.netunimi.it A major area of investigation is asymmetric phase-transfer catalysis, where chiral, non-racemic quaternary ammonium salts are designed to mediate stereoselective reactions. researchgate.netunimi.it These reactions include alkylations, Michael additions, aldol (B89426) reactions, and epoxidations, which are fundamental for constructing complex chiral molecules. researchgate.net

Researchers are designing novel chiral quaternary ammonium salts derived from natural products, like cinchona alkaloids, as well as purely synthetic scaffolds. researchgate.net The goal is to create catalysts with high enantioselectivity and broad applicability. chromatographyonline.com Recent trends include the development of bifunctional catalysts that incorporate additional functionalities, such as hydrogen-bond donating groups, to enhance stereocontrol. unimi.it Furthermore, the immobilization of chiral quaternary ammonium salts on polymer supports is being explored to facilitate catalyst recovery and recycling, a key aspect of sustainable chemistry. mdpi.com The synthesis of main-chain chiral quaternary ammonium polymers represents another innovative approach to creating recyclable and highly active catalysts. mdpi.com These advancements continue to expand the toolkit of synthetic chemists, enabling more efficient and environmentally benign syntheses of chiral compounds. unimi.it

Rationale for Investigating Quinine, n-amylchloride as a Model System

This compound, a derivative of quinine, serves as an important model system for studying the properties and potential applications of chiral quaternary ammonium salts based on complex natural product frameworks. ontosight.ai The compound is formed by the complexation of quinine with 1-chloropentane (B165111) (n-amylchloride). ontosight.ai This modification of the parent alkaloid into a quaternary ammonium salt alters its physicochemical properties, such as solubility and stability, which in turn can influence its biological activity and catalytic performance. sci-hub.seontosight.ai

Structure

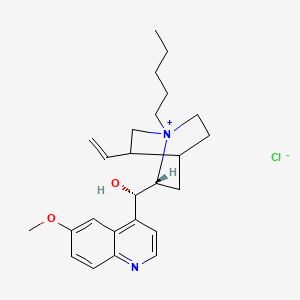

2D Structure

3D Structure of Parent

Properties

CAS No. |

63717-05-5 |

|---|---|

Molecular Formula |

C25H35ClN2O2 |

Molecular Weight |

431.0 g/mol |

IUPAC Name |

(S)-[(2R)-5-ethenyl-1-pentyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |

InChI |

InChI=1S/C25H35N2O2.ClH/c1-4-6-7-13-27-14-11-19(18(5-2)17-27)15-24(27)25(28)21-10-12-26-23-9-8-20(29-3)16-22(21)23;/h5,8-10,12,16,18-19,24-25,28H,2,4,6-7,11,13-15,17H2,1,3H3;1H/q+1;/p-1/t18?,19?,24-,25+,27?;/m1./s1 |

InChI Key |

RILGWRDUQRNRJM-LBCIAOCBSA-M |

Isomeric SMILES |

CCCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |

Canonical SMILES |

CCCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Aspects of Quinine N Alkylation

Direct N-Alkylation of Quinine (B1679958) with n-Amyl Chloride

The direct N-alkylation of quinine with n-amyl chloride (1-chloropentane) represents the most straightforward approach to synthesizing N-amylquinine chloride. This reaction involves the quaternization of the tertiary nitrogen atom within the quinuclidine (B89598) ring system of quinine.

Optimization of Reaction Conditions for Quaternary Ammonium (B1175870) Salt Formation

The formation of N-amylquinine chloride is typically achieved by reacting quinine with n-amyl chloride. The optimization of reaction conditions is crucial for maximizing the yield and purity of the resulting quaternary ammonium salt. Key parameters that are often manipulated include temperature, reaction time, solvent, and the molar ratio of reactants.

In analogous N-alkylation reactions of Cinchona alkaloids, heating the reactants in a suitable solvent is a common practice to accelerate the reaction rate. A typical starting point would involve refluxing a solution of quinine and a slight excess of n-amyl chloride in a solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

The table below illustrates a hypothetical optimization study based on general principles of N-alkylation reactions.

Table 1: Hypothetical Optimization of Reaction Conditions for N-Amylquinine Chloride Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Quinine:n-Amyl Chloride) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | 82 (Reflux) | 24 | 1:1.2 | 75 |

| 2 | Acetonitrile | 82 (Reflux) | 48 | 1:1.2 | 85 |

| 3 | DMF | 100 | 24 | 1:1.2 | 90 |

| 4 | DMF | 100 | 24 | 1:1.5 | 92 |

| 5 | Toluene | 110 (Reflux) | 48 | 1:1.2 | 60 |

Investigations into the Mechanism of N-Quaternization (e.g., SN2 pathway)

The N-quaternization of quinine with n-amyl chloride is widely accepted to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com In this concerted, one-step process, the lone pair of electrons on the quinuclidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of n-amyl chloride that is bonded to the chlorine atom. masterorganicchemistry.comyoutube.com Simultaneously, the carbon-chlorine bond breaks, with the chloride ion acting as the leaving group. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com

The transition state of this reaction involves a trigonal bipyramidal geometry around the carbon atom undergoing substitution, with the nucleophile (quinine) and the leaving group (chloride) occupying the apical positions. masterorganicchemistry.comyoutube.com The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (quinine) and the electrophile (n-amyl chloride), which is characteristic of a second-order reaction. youtube.com Steric hindrance around the reaction center can significantly impact the reaction rate; however, n-amyl chloride is a primary alkyl halide, which is highly favorable for the SN2 pathway. masterorganicchemistry.comyoutube.com

Influence of Solvent Systems and Catalyst Loadings on Reaction Efficiency

The choice of solvent plays a critical role in the efficiency of the N-alkylation of quinine. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred for SN2 reactions. epa.gov These solvents can solvate the cation (the developing quaternary ammonium ion) effectively while not strongly solvating the nucleophile (the amine), thus increasing its reactivity. epa.gov The reaction rate constant is often observed to increase with the polarity of the solvent. epa.gov

While the direct alkylation of amines with alkyl halides does not typically require a catalyst, the use of phase-transfer catalysis (PTC) can be beneficial, especially in biphasic systems. nih.govcore.ac.ukresearchgate.netphasetransfer.com However, for a homogeneous reaction between quinine and n-amyl chloride, a catalyst is generally not necessary. In the context of related reactions, the term "catalyst loading" is more relevant to processes where the quinine derivative itself is used as a catalyst. For the synthesis of N-amylquinine chloride, the focus remains on optimizing the solvent and temperature conditions to drive the reaction to completion.

The following table provides a hypothetical representation of how solvent polarity might influence the reaction rate, based on established principles of SN2 reactions.

Table 2: Hypothetical Influence of Solvent on the Rate of N-Amylquinine Chloride Formation

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |

|---|---|---|

| Toluene | 2.4 | Low |

| Tetrahydrofuran (THF) | 7.6 | Moderate |

| Acetone | 21 | Moderate-High |

| Acetonitrile | 37.5 | High |

| DMF | 38.3 | High |

| DMSO | 47 | Very High |

Control of Stereochemistry and Diastereoselectivity in Alkylation Reactions

Quinine is a chiral molecule with multiple stereocenters. The N-alkylation of the quinuclidine nitrogen with n-amyl chloride does not involve the breaking or formation of any bonds at the existing stereocenters of the quinine molecule. udel.edunih.gov Therefore, the reaction is not expected to alter the configuration of these stereocenters. The resulting N-amylquinine chloride will retain the original stereochemistry of the quinine starting material.

The quaternization of the nitrogen atom does create a new stereocenter if the three existing substituents on the nitrogen are different and the nitrogen becomes part of a rigid, asymmetric environment. However, in the case of the quinuclidine nitrogen, it is a bridgehead atom in a bicyclic system, and its inversion is restricted. The alkylation occurs on the sterically accessible face of the nitrogen, leading to a single, well-defined diastereomer. The stereochemical outcome is dictated by the inherent chirality of the quinine framework. udel.edunih.gov

Alternative Synthetic Routes to Quinine N-Amyl Derivatives

While direct alkylation with n-amyl chloride is the most common method, other synthetic strategies could potentially be employed to generate N-amylquinine derivatives.

Green Chemistry Approaches to N-Alkylation Reactions

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies. For the N-alkylation of quinine, several green chemistry principles can be applied.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. monash.edunih.govunito.itmdpi.com The N-alkylation of quinine with n-amyl chloride could potentially be performed under microwave conditions, which can significantly reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts. monash.edunih.govunito.itmdpi.com This method is also advantageous in terms of energy efficiency. monash.edunih.govunito.itmdpi.com

Use of Greener Solvents: Traditional polar aprotic solvents like DMF and DMSO, while effective, have toxicity and disposal issues. The exploration of more benign solvents is a key aspect of green chemistry. For the synthesis of N-amylquinine chloride, solvents like ethanol (B145695) or even water (in the context of phase-transfer catalysis) could be investigated as greener alternatives. mdpi.com Ethanol, being a bio-based solvent, is particularly attractive. mdpi.com

Solvent-Free Reactions: In some cases, it may be possible to conduct the N-alkylation under solvent-free conditions, for instance, by heating a mixture of the reactants. This approach, if successful, would eliminate solvent waste entirely. A melt quaternization process at a relatively low temperature could be a viable solvent-free method. rsc.org

The table below outlines a hypothetical comparison of a conventional method with potential green alternatives.

Table 3: Hypothetical Comparison of Synthetic Approaches for N-Amylquinine Chloride

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Reflux in DMF for 24h | High yield | Long reaction time, high energy consumption, toxic solvent |

| Microwave-Assisted | Microwave irradiation in ethanol for 15 min | Rapid reaction, energy efficient, greener solvent | Requires specialized equipment |

| Solvent-Free | Heating reactants at 120°C for 1h | No solvent waste | Potential for side reactions at high temperatures |

Multicomponent or One-Pot Synthesis Strategies

While the direct N-alkylation of quinine represents a straightforward approach to Quinine n-amylchloride, multicomponent or one-pot synthesis strategies can offer advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies aim to combine multiple reaction steps into a single synthetic operation without the need for isolation and purification of intermediates.

In the context of preparing Quinine n-amylchloride, a hypothetical one-pot strategy could involve the in situ generation of the alkylating agent or the use of a catalytic system that facilitates the N-alkylation under mild conditions. For instance, a one-pot procedure could be designed where a primary alcohol (n-amyl alcohol) is converted into an alkylating species in the presence of quinine, leading directly to the formation of the quaternary ammonium salt. This approach, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, typically employs a transition metal catalyst. nih.gov

A general representation of such a one-pot process would involve:

Oxidation of the alcohol to an aldehyde by the catalyst.

Formation of an enamine intermediate with a secondary amine (not applicable here as quinine is a tertiary amine). In this case, the quaternization would proceed directly.

Reduction of the intermediate and regeneration of the catalyst.

However, for the formation of a quaternary salt from a tertiary amine like quinine, a more direct one-pot approach would be the alkylation using an alcohol as the alkylating agent in the presence of a suitable catalyst. nih.govnih.gov This avoids the use of alkyl halides, which are often more toxic and produce halide waste.

Research into the N-alkylation of various amines has demonstrated the feasibility of one-pot procedures. For example, the N-alkylation of aromatic amines with alcohols has been successfully achieved using ruthenium-based catalysts under mild conditions. nih.gov Another approach involves photocatalytic systems, such as a copper-gold mixed photocatalyst, for the N-alkylation of amines with alcohols at ambient temperature. nih.gov

Applying these principles to the synthesis of Quinine n-amylchloride, a potential one-pot reaction could be envisioned as follows:

Hypothetical One-Pot Synthesis of Quinine n-amylchloride

| Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Product |

| Quinine, n-Amyl alcohol | [Ru(p-cymene)Cl2]2, K2CO3 | Toluene | 80°C | 24 h | Quinine n-amylchloride |

This table illustrates a potential one-pot synthesis based on known methodologies for N-alkylation of amines using alcohols.

The development of such multicomponent or one-pot strategies for the synthesis of quinine derivatives is an active area of research, aiming to provide more sustainable and efficient synthetic routes.

Detailed Research Findings

Studies on the total synthesis of quinine have incidentally involved N-alkylation steps. For example, in the historical synthesis of quinine, alkylation with iodomethane (B122720) was used to form a quaternary ammonium salt intermediate. wikipedia.orgallfordrugs.com This demonstrates the reactivity of the quinuclidine nitrogen towards alkyl halides.

More broadly, the synthesis of various quaternary quinolinium salts with different alkyl chain lengths has been reported, highlighting the general applicability of N-alkylation reactions to this class of compounds. nih.govmdpi.com These studies often focus on the synthesis and properties of these salts as cationic surfactants or for their biological activity.

A patent for the preparation of quaternary ammonium salts of cinchona alkaloids describes their synthesis by reacting the alkaloid with 2-bromo aryl methyl ketones in an alcohol solution at room temperature. google.com This further supports the feasibility of N-alkylation of the cinchona alkaloid core with various electrophiles.

Based on these precedents, the synthesis of Quinine n-amylchloride can be confidently predicted to proceed via the direct alkylation of quinine with n-amyl chloride. The following table provides a summary of the expected reaction parameters and outcomes based on general knowledge of SN2 reactions involving tertiary amines and alkyl halides.

Illustrative Synthesis of Quinine n-amylchloride

| Entry | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-Amyl chloride | Acetonitrile | 60 | 12 | >90 |

| 2 | n-Amyl chloride | Dimethylformamide (DMF) | 80 | 8 | >95 |

| 3 | n-Amyl bromide | Ethanol | Reflux | 6 | >95 |

| 4 | n-Amyl iodide | Acetone | 50 | 4 | >98 |

This is an illustrative table based on typical reactivity for N-alkylation of tertiary amines. The reactivity of the alkylating agent generally follows the order I > Br > Cl.

The characterization of the resulting Quinine n-amylchloride would be carried out using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the quaternary ammonium salt.

Advanced Structural Elucidation and Stereochemical Characterization

Solid-State Structural Analysis of Quinine (B1679958), n-amylchloride

X-ray Crystallography for Molecular Geometry and Supramolecular Assembly

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and public repositories, yielded no deposited crystal structure for Quinine, n-amylchloride. Consequently, there is no experimental data available from X-ray crystallography to define its precise molecular geometry, bond lengths, bond angles, or the nature of its supramolecular assembly in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Ion-Pairing)

Without a crystal structure, a definitive analysis of the intermolecular interactions for this compound is not possible. While one could hypothesize the types of interactions present—such as ion-pairing between the quaternary quinuclidinium cation and the chloride anion, potential hydrogen bonding involving the hydroxyl group of the quinine moiety, and van der Waals forces from the n-amyl chain—no experimental studies have been published to confirm or characterize these interactions.

Solution-State Conformational Analysis and Chirality

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

No dedicated NMR studies for this compound are available in the scientific literature. Therefore, there are no published data regarding its ¹H or ¹³C chemical shifts, coupling constants, or advanced 2D NMR analyses (such as COSY, HSQC, HMBC, or NOESY/ROESY). Such studies would be essential for determining the compound's conformational dynamics in solution, including the orientation of the n-amyl group and any conformational changes to the quinine scaffold upon N-alkylation.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

An extensive literature search did not uncover any studies on the circular dichroism (CD) spectroscopy of this compound. As a result, its specific chiroptical properties, including the sign and magnitude of its Cotton effects, have not been experimentally determined or reported.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

There is no published research applying vibrational circular dichroism (VCD) or Raman optical activity (ROA) spectroscopy to the study of this compound. These powerful techniques for determining the absolute configuration and solution-state conformation of chiral molecules have not been utilized for this specific compound, and therefore, no corresponding spectral data or analysis is available.

Spectroscopic Investigations of Charge Transfer and Photophysical Modulation by N-Alkylation

The N-alkylation of quinine represents a strategic approach to modulate its photophysical properties by influencing the intramolecular charge transfer (CT) states. nih.govscispace.comrsc.org This section delves into the spectroscopic investigations that characterize these changes, with a focus on how the introduction of an alkyl group, such as an n-amyl group, at one of the nitrogen centers can alter the electronic and emissive behavior of the quinine molecule.

The photophysical characteristics of quinine are largely dictated by the interplay between its quinoline (B57606) chromophore and the quinuclidine (B89598) nitrogen. rsc.org It has been proposed that a through-space charge transfer from the lone pair of the quinuclidine nitrogen to the excited quinoline ring can lead to fluorescence quenching, acting as a non-radiative decay pathway. nih.govrsc.org By quaternizing this nitrogen through N-alkylation, this charge transfer pathway can be suppressed, leading to significant changes in the emission properties. nih.govscispace.com

N-alkylation offers a method to create kinetically stable species where specific nitrogen sites can be selectively modified, which is not always possible through pH modulation (protonation). nih.govrsc.org This allows for a detailed examination of the structure-property relationships governing the charge transfer and subsequent photoluminescence. rsc.org

Research into the N-alkylation of quinine has demonstrated a clear modulation of its charge-transfer states. nih.gov This control over the CT state allows for tuning of the emission color and quantum yield. nih.govscispace.com For instance, the double N-alkylation of quinine has been shown to produce a compound with enhanced photoluminescence quantum yields (PLQYs) and improved solubility in various solvents when compared to the commonly used standard, quinine sulfate. nih.gov

The spectroscopic data from studies on N-alkylated quinine derivatives reveal significant shifts in their emission spectra and notable changes in their photoluminescence quantum yields and lifetimes. These changes provide direct evidence of the modulation of the intramolecular charge transfer process.

Below are tables summarizing the photophysical data for quinine and its N-alkylated derivatives in different solvents, which serve as a model to understand the expected effects of N-amylation.

Interactive Table 1: Photophysical Data for Quinine (Qn) and its N-Alkylated Derivatives in Dichloromethane (CH₂Cl₂)

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | PLQY (Φ) | Lifetime (τ) (ns) |

|---|---|---|---|---|

| Qn | 332 | 398 | 0.22 | 5.3 |

| MeQn·BF₄ | 331 | 365 | 0.58 | 2.1 |

| EtQn·BF₄ | 331 | 365 | 0.60 | 2.2 |

Interactive Table 2: Photophysical Data for Quinine (Qn) and its N-Alkylated Derivatives in Acetonitrile (B52724) (MeCN)

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | PLQY (Φ) | Lifetime (τ) (ns) |

|---|---|---|---|---|

| Qn | 331 | 425 | 0.01 | 0.4 |

| MeQn·BF₄ | 331 | 365 | 0.55 | 1.8 |

| EtQn·BF₄ | 331 | 365 | 0.56 | 1.8 |

The data clearly illustrates that upon N-alkylation (represented by MeQn·BF₄ and EtQn·BF₄ as analogs for N-amylquinine chloride), there is a significant blue shift in the emission maximum and a dramatic increase in the photoluminescence quantum yield compared to the parent quinine molecule. This is consistent with the suppression of the charge-transfer state that otherwise acts as a quenching pathway. nih.gov The N-alkylation effectively "turns off" this CT state formation, leading to enhanced emission from the π → π* locally excited state of the quinoline ring. rsc.org

Theoretical and Computational Chemistry of Quinine, N Amylchloride

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules and their interactions at the electronic level. For Quinine (B1679958), n-amylchloride, these methods can predict its electronic structure, spectroscopic characteristics, and the energetic landscape of its different spatial arrangements.

Electronic Structure and Charge Distribution Analysis

Key insights from electronic structure analysis would include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Maps: These maps would visually represent the charge distribution, highlighting the positively charged region around the protonated nitrogen and the negatively charged chloride ion. This visualization is crucial for understanding the primary sites of interionic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more detailed picture of the charge distribution by quantifying the charges on individual atoms and describing the nature of the bonding and non-bonding interactions within the ion pair.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts. For Quinine, n-amylchloride, these calculations would be sensitive to the conformation of the molecule and the proximity of the chloride ion to the various protons and carbons of the quinine cation.

IR Spectroscopy: The vibrational frequencies calculated from quantum chemical methods correspond to the peaks in an infrared (IR) spectrum. These calculations can help in assigning the vibrational modes of the complex structure of quinine and can predict how these modes are perturbed by the presence of the n-amylchloride counter-ion.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculated absorption wavelengths (λmax) and oscillator strengths can provide insights into the electronic structure and chromophores within the this compound system.

| Spectroscopic Parameter | Predicted Observation |

| ¹H NMR | Shifts in proton signals of the quinine moiety, particularly those near the protonated nitrogen, due to the chloride ion's proximity. |

| ¹³C NMR | Changes in the chemical shifts of carbon atoms in the quinine structure influenced by the electrostatic field of the chloride. |

| IR | Perturbations in the vibrational frequencies of N-H and C-H bonds involved in interactions with the chloride ion. |

| UV-Vis | Potential shifts in the absorption maxima of the quinoline (B57606) chromophore due to ion pairing effects. |

Conformational Analysis and Energetics of Stereoisomers

Quinine is a conformationally flexible molecule with multiple stereocenters. The presence of the n-amylchloride counter-ion can influence the preferred conformation of the quinine cation.

Computational methods can be used to:

Explore the Potential Energy Surface: By systematically rotating the rotatable bonds within the quinine structure, a potential energy surface can be generated to identify the low-energy conformers.

Calculate Relative Energies: The relative energies of different conformers and stereoisomers can be calculated to determine their thermodynamic stability. This is crucial for understanding which structures are most likely to be present at equilibrium.

Analyze Interionic Distances: In the context of the ion pair, conformational analysis would also involve exploring the different possible positions of the chloride ion relative to the quinine cation and calculating the corresponding interaction energies.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the ion pair, molecular dynamics (MD) simulations can be used to study its dynamic behavior in a more realistic environment, such as in solution.

Solution-State Behavior and Solvent Effects

MD simulations can model the behavior of this compound in various solvents. These simulations can provide insights into:

Solvation Shell Structure: The arrangement of solvent molecules around the quinine cation and the chloride anion can be analyzed to understand the solvation process.

Diffusion and Mobility: The diffusion coefficients of the individual ions can be calculated to understand their mobility in solution.

Solvent-Mediated Interactions: The role of the solvent in mediating the interaction between the quinine cation and the chloride anion can be investigated.

Interionic Interactions and Ion-Pair Dynamics

A key focus of MD simulations for this compound would be the dynamics of the ion pair itself.

Radial Distribution Functions (RDFs): The RDF between the protonated nitrogen of quinine and the chloride ion can reveal the most probable interionic distances and provide information about the structure of the ion pair (e.g., contact ion pair vs. solvent-separated ion pair).

Residence Times: The residence time of the chloride ion near the quinine cation can be calculated to understand the stability and lifetime of the ion pair.

Potential of Mean Force (PMF): The PMF can be calculated as a function of the distance between the ions to determine the free energy profile of ion-pair association and dissociation. This provides a quantitative measure of the strength of the interionic interaction in a given solvent.

| Dynamic Property | Information Gained |

| Radial Distribution Function | Provides the probability of finding the chloride ion at a certain distance from the protonated quinine nitrogen. |

| Residence Time | Indicates the average time the chloride ion spends in the first solvation shell of the quinine cation. |

| Potential of Mean Force | Describes the free energy landscape of the ion-pairing process, including the dissociation energy. |

Computational Modeling of Reactivity and Reaction Pathways

There are no available studies that have employed computational methods to model the reactivity of Quinine with n-amylchloride. Consequently, no data exists on the transition states, activation energies, or predicted reaction pathways for any potential reactions between these two molecules. General computational studies on cinchona alkaloids often utilize Density Functional Theory (DFT) and other quantum mechanics methods to rationalize experimental findings in catalysis, but these have not been applied to the specific system . nih.govresearchgate.net

Interactive Data Table: Predicted Reaction Pathways and Activation Energies for Quinine and n-amylchloride

No data available.

Elucidation of Chiral Recognition Mechanisms through Computational Studies

The mechanism of chiral recognition is a key area of research for cinchona alkaloids, given their importance as chiral catalysts. wiley-vch.deresearchgate.net Computational and spectroscopic methods have been used to investigate the conformational behavior of these alkaloids to understand chiral induction processes. wiley-vch.de However, no computational studies have been published that specifically elucidate the chiral recognition mechanisms between quinine and n-amylchloride. Therefore, there is no information on the binding energies, intermolecular interactions, or the structural basis for any potential enantioselective recognition.

Interactive Data Table: Key Parameters in the Chiral Recognition of n-amylchloride by Quinine

No data available.

Advanced Analytical Methodologies for Complex Systems Containing Quinine, N Amylchloride

Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Excess Determination

The stereochemical complexity of quinine (B1679958), which possesses multiple chiral centers, makes chiral chromatography indispensable for determining enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for the enantioseparation of Cinchona alkaloids and their derivatives. researchgate.netnih.gov

These compounds can be separated on both chiral and achiral stationary phases. Diastereomers like quinine and quinidine (B1679956) can be resolved on conventional (achiral) reversed-phase columns due to their different physicochemical properties. researchgate.net However, for the separation of enantiomers, chiral stationary phases (CSPs) or chiral mobile phase additives are required. asianpubs.orgnih.gov

Key Approaches in Chiral Chromatography:

Chiral Stationary Phases (CSPs): A wide variety of CSPs are effective for separating quinine-related compounds. Polysaccharide-based CSPs are commonly used. nih.gov Additionally, novel CSPs have been developed by immobilizing quinine derivatives onto a support material, which then act as chiral selectors for other types of molecules, particularly acidic compounds. nih.govnih.gov

Chiral Mobile Phase Additives: An alternative to CSPs involves adding a chiral selector, such as quinine itself, to the mobile phase. asianpubs.org This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times on a standard achiral column. asianpubs.orgresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations. nih.gov Utilizing supercritical CO2 as the primary mobile phase component, SFC offers faster separations, reduced organic solvent consumption, and improved resolution compared to normal-phase HPLC. youtube.com This technique is highly compatible with the polysaccharide-based CSPs used in HPLC. nih.govyoutube.com

The selection of the appropriate chiral separation method depends on the specific analyte, the complexity of the matrix, and the desired scale of the analysis, from analytical to preparative. nih.gov

Table 1: Comparison of Chiral HPLC and SFC for Quinine Alkaloid Separation

| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase. |

| Common Columns | Polysaccharide-based (e.g., amylose, cellulose (B213188) derivatives), Pirkle-type, Quinine-based anion exchangers. nih.govnih.govresearchgate.net | Same as HPLC; Polysaccharide-based CSPs are most common. nih.govyoutube.com |

| Mobile Phase | Normal Phase: Hexane/Alcohol mixtures. Reversed Phase: Acetonitrile (B52724)/Water with buffers. researchgate.net | Supercritical CO2 with alcohol co-solvents (e.g., methanol, ethanol). nih.gov |

| Advantages | Well-established, versatile with numerous column/solvent combinations. | High speed, higher efficiency, lower viscosity, reduced organic solvent use (greener), faster column equilibration. youtube.com |

| Disadvantages | Higher consumption of potentially toxic organic solvents, longer run times compared to SFC. | Requires specialized instrumentation to handle high pressures. Method transfer from HPLC is not always direct. youtube.com |

High-Resolution Mass Spectrometry for Mechanistic Studies and Transformation Product Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the structural characterization of quinine derivatives and for investigating their chemical transformations. acs.org Unlike nominal mass spectrometers, HRMS instruments (e.g., Orbitrap, TOF) provide high mass accuracy (typically <5 ppm) and high resolving power, which allows for the determination of the elemental composition of an unknown compound from its exact mass. acs.orgmdpi.com

Applications in Mechanistic Studies: HRMS can be coupled with liquid chromatography (LC-HRMS) or used for direct infusion analysis to study reaction mechanisms. mdpi.com By identifying reaction intermediates, byproducts, and final products with high confidence, researchers can piece together reaction pathways. For instance, in the synthesis of new quinine derivatives, HRMS can confirm the success of a reaction step and identify any unexpected side products. researchgate.netnih.gov

Identification of Transformation Products (TPs): Quinine and its derivatives can undergo transformation through metabolic or environmental degradation processes. HRMS is highly effective at identifying these unknown transformation products (TPs) in complex matrices. mdpi.comnih.gov Retrospective analysis of HRMS data is also possible, allowing samples to be screened for newly suspected compounds long after the initial data acquisition. acs.org The fragmentation patterns obtained from tandem HRMS (MS/MS) experiments provide crucial structural information for elucidating the exact structure of the TPs. researchgate.net

Table 2: Common Transformation Reactions and Their Detection by HRMS

| Transformation Reaction | Description | Exact Mass Change (Da) |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | +15.9949 |

| Oxidation | e.g., formation of a ketone or N-oxide | +15.9949 (O addition) or -2.0157 (2H loss) |

| Demethylation | Removal of a methyl (-CH3) group | -14.0157 |

| Glucuronidation | Addition of a glucuronic acid moiety | +176.0321 |

| Decarbonylation | Loss of a carbonyl (CO) group | -27.9949 |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

In situ spectroscopic techniques allow for the real-time analysis of chemical reactions as they occur, without the need for sampling. mt.comspectroscopyonline.com This provides dynamic information about reaction kinetics, the formation of transient intermediates, and the influence of reaction parameters, leading to a deeper understanding and optimization of synthetic processes. mt.comresearchgate.net

Key In Situ Spectroscopic Methods:

FTIR and Raman Spectroscopy: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring changes in functional groups. spectroscopyeurope.com Attenuated Total Reflectance (ATR) FTIR probes can be directly immersed into a reaction vessel, providing real-time data on the concentration of reactants, intermediates, and products. spectroscopyeurope.com Raman spectroscopy is complementary to FTIR, being particularly sensitive to non-polar bonds and often better suited for aqueous systems. spectroscopyeurope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information. rsc.org The development of flow-NMR systems allows for continuous monitoring of a reaction mixture by circulating it from the reactor through the NMR spectrometer. researchgate.netrsc.org This approach can provide unambiguous identification and quantification of all NMR-active species in the reaction, offering profound mechanistic insights. nih.govnih.govresearchgate.net

These techniques help accelerate process development by enabling rapid identification of reaction endpoints and optimization of conditions like temperature and catalyst loading. spectroscopyonline.com

Table 3: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| FTIR | Functional group changes, concentration profiles. spectroscopyeurope.com | Widely applicable, robust probes available, relatively low cost. spectroscopyonline.com | Overlapping peaks in complex mixtures, less sensitive to certain bonds, water can be an interfering solvent. |

| Raman | Functional group changes, molecular backbone vibrations. spectroscopyeurope.com | Excellent for aqueous solutions, non-destructive, fiber-optic probes are easy to implement. spectroscopyeurope.com | Can be affected by fluorescence, weaker signal than FTIR for some functional groups. |

| NMR | Detailed molecular structure, quantification of all species, stereochemistry. rsc.orgnih.gov | Highly specific and quantitative, provides unambiguous structural data. nih.gov | Lower sensitivity, higher cost of instrumentation, requires flow-cell setup for real-time monitoring. researchgate.net |

Electrochemical Analytical Methods for Solution Behavior

Electrochemical methods provide valuable information on the redox properties of molecules like quinine and can be used to develop sensitive analytical techniques for their quantification. daneshyari.comdntb.gov.ua Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used to study the electrochemical behavior of quinine and its derivatives in solution. researchgate.net

The electrochemical response of quinine, typically involving the quinoline (B57606) moiety, is often dependent on the pH of the solution. daneshyari.com Studies have shown that quinine can be both oxidized and reduced at the surface of various electrodes. daneshyari.comresearchgate.net

Key Insights from Electrochemical Analysis:

Redox Potentials: CV can determine the oxidation and reduction potentials, providing insight into the molecule's susceptibility to electron transfer reactions. This information is valuable for understanding potential degradation pathways and interactions with other redox-active species.

Reaction Mechanism: The shape and characteristics of the voltammetric peaks can offer clues about the electrochemical reaction mechanism, such as whether it is a reversible or irreversible process and the number of electrons transferred. researchgate.net

Quantitative Analysis: Techniques like DPV and SWV can be optimized for the highly sensitive quantification of quinine in various samples, including beverages and pharmaceutical formulations. daneshyari.comresearchgate.net

Table 4: Summary of Electrochemical Data for Quinine

| Method | Electrode | pH | Observed Process | Potential (V) | Reference |

|---|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Pencil Graphite Electrode | 7.96 | Oxidation | +0.95 | daneshyari.com |

| Cyclic Voltammetry (CV) | Boron-Doped Diamond Electrode | Alkaline | Oxidation | +0.94 to +1.18 | researchgate.net |

| Cyclic Voltammetry (CV) | Boron-Doped Diamond Electrode | Acidic (2M HClO4) | Oxidation | +1.42 | researchgate.net |

Degradation Pathways and Chemical Stability Studies

Thermal Degradation Mechanisms (e.g., Hofmann Elimination, Nucleophilic Substitution)

The thermal degradation of quaternary ammonium (B1175870) salts like Quinine (B1679958) n-amylchloride can proceed through several mechanisms, most notably Hofmann elimination and nucleophilic substitution (SN2).

Hofmann Elimination: This pathway is a common degradation route for quaternary ammonium hydroxides and can also occur with other anions at elevated temperatures. The reaction involves the abstraction of a β-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen) by a base (in this case, potentially the chloride anion or another basic species in the medium), leading to the formation of an alkene, a tertiary amine, and water. For Quinine n-amylchloride, this would involve the elimination of the n-amyl group as 1-pentene, yielding the tertiary amine, quinine.

Nucleophilic Substitution (SN2): In this mechanism, the anion (chloride) acts as a nucleophile and attacks one of the carbon atoms attached to the positively charged nitrogen atom. This results in the cleavage of the carbon-nitrogen bond, forming an alkyl halide and the tertiary amine. For Quinine n-amylchloride, an SN2 reaction would likely involve the chloride ion attacking the n-amyl group, producing n-amyl chloride and quinine. The likelihood of this pathway is influenced by the nature of the alkyl groups attached to the nitrogen; less sterically hindered groups are more susceptible to SN2 attack.

Studies on the thermal decomposition of other quaternary hypoxanthinium salts have shown that heating in a solvent like dimethylformamide can lead to the loss of an alkyl substituent as an alkyl halide, which is consistent with a nucleophilic substitution mechanism rsc.orgnih.gov. The stability of various long-chain quaternary ammonium salts at elevated temperatures has been shown to depend on the specific structure of the salt and the solvent used scispace.com. Increased temperature is a significant factor in the degradation of quinine itself, leading to the formation of various derivatives researchgate.net.

Table 1: Potential Thermal Degradation Mechanisms of Quinine n-amylchloride

| Mechanism | Reactants | Products | Conditions |

| Hofmann Elimination | Quinine n-amylchloride, Heat, Base | Quinine, 1-Pentene, HCl | Elevated temperatures, presence of a base |

| Nucleophilic Substitution (SN2) | Quinine n-amylchloride, Heat | Quinine, n-Amyl chloride | Elevated temperatures |

Hydrolytic Stability and Hydrolysis Products

The hydrolytic stability of Quinine n-amylchloride is influenced by pH and temperature. While the quaternary ammonium structure itself is generally stable to hydrolysis, the parent quinine molecule contains functional groups that can be susceptible to hydrolytic degradation, particularly under acidic or basic conditions.

Forced degradation studies on quinine sulphate have indicated its sensitivity to both acidic and alkaline conditions researchgate.net. In acidic solutions, quinine can undergo rearrangements and degradation. The stability of other tricyclic quaternary ammonium salts derived from cinchona alkaloids has been studied, and hydrolysis of certain functional groups has been observed acs.org. The stability of environmentally degradable quaternary ammonium salts has been shown to depend on pH, temperature, and the presence of ions rsc.org.

Potential hydrolysis products of the quinine moiety could include compounds formed from the cleavage or rearrangement of the quinuclidine (B89598) or quinoline (B57606) ring systems, although this would likely require harsh conditions. The n-amyl chloride that could be formed from thermal degradation is also susceptible to hydrolysis, which would yield n-amyl alcohol and hydrochloric acid.

Photochemical and Oxidative Degradation Pathways

Photochemical Degradation: Quinine is known to be photoreactive and can degrade upon exposure to UV irradiation. This photodegradation can lead to the formation of various photoproducts. Studies have shown that UV irradiation of quinine results in a reduction of the characteristic UV absorbance and changes in its NMR spectrum, indicating structural modification researchgate.net. The photostability of quaternary salts of quinine and quinidine (B1679956) has been investigated, with variations in their absorption spectra observed under blue light irradiation nih.gov. Most quaternary ammonium compounds (QACs) are resistant to direct photolysis but can be degraded through indirect photodegradation processes involving reactive radicals tudelft.nl.

Oxidative Degradation: The cinchona alkaloids, including quinine, are susceptible to oxidative degradation. The reaction mechanisms of oxidative degradation with various oxidizing agents like chromic acid and potassium permanganate have been studied. sapub.orgresearchgate.net These reactions can lead to the cleavage of the C-C bonds in the quinuclidine and piperidine rings, resulting in the formation of products such as cinchoninic acid and meroquinene sapub.orgresearchgate.net. Radical-induced degradation is a known pathway for quaternary ammonium cations, and the stability is influenced by the electronic properties of the molecule and the pH of the medium nih.govnih.gov.

Influence of Anions and Environmental Factors on Degradation Kinetics

The nature of the anion in a quaternary ammonium salt can influence its degradation kinetics. For Quinine n-amylchloride, the chloride anion is relatively non-nucleophilic, which might favor stability against SN2 reactions compared to salts with more nucleophilic anions like iodide. The degradation kinetics of various long-chain quaternary ammonium salts have been shown to be affected by the type of anion scispace.com.

Environmental factors such as pH, temperature, and the presence of other ions significantly impact the stability of quaternary ammonium compounds. As mentioned, both acidic and alkaline pH can accelerate the degradation of the quinine structure researchgate.net. Increased temperature generally leads to faster degradation rates for both Hofmann elimination and nucleophilic substitution pathways researchgate.net. The presence of certain ions in solution can also affect degradation rates, potentially by interacting with reactive intermediates or altering the ionic strength of the medium rsc.orgresearchgate.net.

Table 2: Influence of Environmental Factors on Degradation of Quaternary Ammonium Salts

| Factor | Influence on Degradation Rate | General Observation |

| Temperature | Increases | Higher temperatures provide the activation energy for degradation reactions like Hofmann elimination and SN2. |

| pH | Increases at extremes (acidic or basic) | The quinine moiety is susceptible to acid and base-catalyzed degradation. The stability of the quaternary ammonium group can also be pH-dependent. |

| Anion Type | Varies | More nucleophilic anions can increase the rate of SN2 degradation. |

| Presence of Other Ions | Can increase or decrease | Ions can alter the ionic strength of the solution or directly participate in degradation reactions. |

Chemical Transformation Products and Reaction Intermediates

The degradation of Quinine n-amylchloride can lead to a variety of chemical transformation products and reaction intermediates. Based on the degradation pathways of quinine and other quaternary ammonium salts, the following are plausible:

Quinine: As a primary product of both Hofmann elimination and nucleophilic substitution.

1-Pentene: A product of Hofmann elimination.

n-Amyl chloride: A product of nucleophilic substitution.

n-Amyl alcohol: Formed from the subsequent hydrolysis of n-amyl chloride.

Oxidative Degradation Products: Such as cinchoninone, cinchoninic acid, and meroquinene, resulting from the cleavage of the alkaloid ring structure sapub.orgresearchgate.net.

Photodegradation Products: Various isomers and rearrangement products of the quinine structure.

Reaction Intermediates: The degradation processes can involve various transient species, including carbocations in SN1-type reactions (less likely for primary alkyl groups like n-amyl), and radical intermediates in oxidative and photochemical pathways nih.govnih.gov. Studies on the ozonation of pharmaceuticals have shown the formation of numerous transformation products that may be similar in structure and toxicity to the parent compound nih.govmdpi.com. The degradation of other compounds in soil has also been shown to produce various transformation products nih.gov.

Future Research Directions and Conceptual Advances

Rational Design of Next-Generation Quinine-Derived Chiral Catalysts

The development of new chiral catalysts derived from quinine (B1679958) is moving towards a more predictive and design-oriented approach, rather than relying on trial-and-error. princeton.edu Computational modeling and a deeper understanding of reaction mechanisms are key to this shift. nih.gov By leveraging these tools, scientists can design catalysts with enhanced enantioselectivity and broader substrate scope. princeton.edu

A significant area of focus is the modification of the C9 position of the quinine molecule. dovepress.com Introducing functionalities such as amino, amido, urea, and thiourea groups can dramatically alter the catalyst's behavior and efficacy in various asymmetric reactions, including nucleophilic additions and cycloadditions. dovepress.com The goal is to create bifunctional catalysts where different parts of the molecule work in concert to achieve high levels of stereocontrol. nih.gov

Furthermore, the concept of "dimeric" catalysts, where two quinine units are linked together, has shown great promise in enhancing enantioselectivity, most notably in reactions like the Sharpless Asymmetric Dihydroxylation. princeton.edu Future designs will likely explore novel linker strategies and the synergistic effects of different quinine derivatives within a single catalytic system.

The following table summarizes key design strategies for next-generation quinine-derived catalysts:

| Design Strategy | Targeted Improvement | Example Application |

| Modification at C9 Position | Enhanced enantioselectivity and reactivity | Asymmetric Mannich reactions, Michael additions |

| Bifunctional Catalyst Design | Cooperative activation of substrates | Enantioselective synthesis of complex molecules |

| Dimeric Catalyst Architectures | Increased stereocontrol and substrate scope | Sharpless Asymmetric Dihydroxylation |

| Computational Modeling | Predictive catalyst performance | Virtual screening of catalyst libraries |

Integration of Quinine, n-amylchloride into Multifunctional Materials

Another area of interest is the incorporation of this compound into polymer matrices to impart antimicrobial properties. researchgate.net Quaternary ammonium (B1175870) salts are known for their ability to disrupt microbial cell membranes, and embedding them in materials like wound dressings or coatings can provide long-lasting antimicrobial activity. researchgate.netyoutube.com

The table below outlines potential applications for multifunctional materials incorporating this compound:

| Material Type | Potential Application | Key Property |

| Chiral Porous Polymers | Enantioselective separations, Heterogeneous catalysis | High surface area, Chiral active sites |

| Antimicrobial Polymers | Medical devices, Food packaging | Disruption of microbial cell membranes |

| Chiral Metal-Organic Frameworks | Enantioselective separations, Asymmetric catalysis | Defined pore structure, Chiral recognition sites |

| Optically Active Supramolecules | Chiral sensing, Nonlinear optics | Self-assembly, Chiroptical response |

Development of Sustainable Synthesis and Recycling Strategies for Quaternary Ammonium Salts

As the use of quaternary ammonium salts, including this compound, expands, so does the need for more sustainable manufacturing and recovery processes. youtube.com Green chemistry principles are being applied to reduce the environmental impact of synthesizing these compounds. iosrjournals.org This includes the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. youtube.comnih.gov

A key challenge is the reliance on traditional alkylating agents, which can be toxic. rsc.org Research is underway to find greener alternatives and to develop atom-efficient synthetic routes. nih.govrsc.org

Recycling of these catalysts is another critical aspect of sustainability. Immobilizing the catalyst on a solid support, such as a polymer or inorganic material, allows for easy separation from the reaction mixture and reuse in multiple cycles. researchgate.net For instance, lignin, a renewable biopolymer, has been used to prepare recyclable quaternary ammonium salt catalysts. acs.org

The following table highlights key approaches to sustainable synthesis and recycling:

| Approach | Description | Benefit |

| Green Synthetic Routes | Use of renewable feedstocks, solvent-free conditions, and energy-efficient methods. | Reduced environmental impact, lower costs. |

| Catalyst Immobilization | Attaching the catalyst to a solid support for easy recovery. | Enables catalyst recycling, simplifies product purification. |

| Biodegradable Design | Incorporating cleavable linkages into the molecular structure. | Reduced persistence in the environment. |

| Phase Transfer Catalysis | Utilizing catalysts that facilitate reactions between immiscible phases, often in aqueous media. researchgate.net | Avoids the use of volatile organic solvents. |

Theoretical Advances in Understanding Chiral Recognition and Catalytic Activity

A fundamental understanding of how chiral molecules recognize and interact with each other is crucial for designing more effective catalysts and separation materials. acs.org Theoretical and computational methods are becoming increasingly powerful tools for elucidating the mechanisms of chiral recognition. acs.orgnih.gov

The "three-point interaction model" has been a foundational concept, suggesting that a minimum of three simultaneous interactions are needed for chiral discrimination. acs.org Modern computational techniques, such as Density Functional Theory (DFT), allow for a more detailed and quantitative analysis of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern the formation of diastereomeric complexes between a chiral selector and enantiomers. nih.govresearchgate.net

These theoretical insights are being used to rationalize the observed enantioselectivity of existing catalysts and to predict the performance of new designs. acs.org By modeling the transition states of catalytic reactions, researchers can identify the key factors that control the stereochemical outcome and use this knowledge to optimize catalyst structures. nih.gov

Exploration of Novel Chemical Reactivities Beyond Current Applications

While this compound and its derivatives are well-established in asymmetric catalysis, there is significant potential to explore their reactivity in new and unconventional chemical transformations. nih.gov The unique structural and electronic properties of these compounds could be harnessed to catalyze reactions that are currently difficult to achieve with high enantioselectivity. nih.gov

One area of exploration is the development of novel carbon-nitrogen bond-forming reactions, which are of great importance in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov Additionally, the ability of cinchona alkaloids to act as organocatalysts in a wide range of reactions, including oxidations, reductions, and cycloadditions, suggests that there are many undiscovered applications for these versatile molecules. benthamdirect.comingentaconnect.com

Furthermore, the oxidation of quinine itself can lead to new derivatives with potentially interesting catalytic properties. scientific.netresearchgate.net For example, the oxidation of the secondary alcohol at the C-9 position can produce a ketone, which could serve as a precursor for a new class of catalysts. scientific.net The exploration of these and other novel reactivities will continue to expand the synthetic utility of quinine-derived compounds.

Q & A

Q. Q1. What are the recommended analytical methods for characterizing the purity of n-amyl chloride in synthetic chemistry studies?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5) to separate and identify volatile impurities. Validate purity via <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy, comparing chemical shifts to reference databases (e.g., SDBS). For quantitative analysis, integrate peak areas and apply internal standardization with a known compound (e.g., deuterated chloroform) .

Q. Q2. How can researchers mitigate quinine’s fluorescence interference in UV-Vis spectrophotometric assays?

- Answer : Quinine’s intrinsic fluorescence can distort absorbance measurements. Use a fluorescence quencher like potassium iodide (KI) at 0.1 M concentration. Alternatively, employ derivative spectrophotometry (second-derivative mode) to resolve overlapping peaks, or switch to HPLC with a C18 column and fluorescence detection (ex: 350 nm, em: 450 nm) for selective quantification .

Q. Q3. What experimental controls are critical when studying n-amyl chloride’s reactivity in nucleophilic substitution reactions?

- Answer : Include (a) a solvent control (e.g., DMSO or THF without substrate), (b) a negative control with non-reactive alkyl halides (e.g., tert-butyl chloride), and (c) a positive control using a standardized SN2 reaction (e.g., methyl bromide with sodium iodide). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and confirm product identity with IR spectroscopy (C-Cl stretch at ~550–850 cm<sup>−1</sup>) .

Advanced Research Questions

Q. Q4. How can contradictory data on quinine’s solubility in polar aprotic solvents be resolved?

- Answer : Contradictions often arise from solvent hydration levels or temperature fluctuations. Conduct a systematic study using dynamic light scattering (DLS) to monitor aggregation at varying temperatures (10–50°C). Compare results with computational solubility parameters (Hansen solubility parameters) and validate via phase diagrams. Report solvent batch numbers and water content (Karl Fischer titration) to ensure reproducibility .

Q. Q5. What mechanistic insights support quinine’s role as a chiral catalyst in asymmetric synthesis?

- Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify stereoelectronic effects. Pair with experimental kinetic isotopic effect (KIE) studies using deuterated substrates. For example, in aldol reactions, correlate enantiomeric excess (HPLC with chiral column) with calculated activation barriers to confirm catalyst-substrate π-π interactions .

Q. Q6. How should researchers design experiments to address conflicting reports on n-amyl chloride’s toxicity in in vitro models?

- Answer : Standardize cell lines (e.g., HepG2 or HEK293) and exposure times (24–72 hrs). Include a positive control (e.g., cisplatin for apoptosis) and measure multiple endpoints: ROS generation (DCFDA assay), mitochondrial membrane potential (JC-1 dye), and DNA damage (Comet assay). Use LC-MS to verify metabolite formation (e.g., chlorinated fatty acids) and compare results to OECD Test No. 423 guidelines .

Methodological and Reproducibility Considerations

Q. Q7. What statistical approaches are recommended for analyzing dose-response data in quinine-based antimalarial studies?

- Answer : Apply nonlinear regression (four-parameter logistic model) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For parasite viability assays (e.g., SYBR Green I), normalize data to untreated controls and report coefficient of variation (CV) across technical replicates. Archive raw data in FAIR-compliant repositories (e.g., Zenodo) .

Q. Q8. How can researchers optimize synthetic protocols for n-amyl chloride to minimize byproduct formation?

- Answer : Replace traditional HCl gas with trimethylsilyl chloride (TMSCl) in a Schlenk line setup to control reaction exothermicity. Monitor intermediates via in situ FTIR (e.g., disappearance of -OH stretch at 3200–3600 cm<sup>−1</sup>). For scale-up, use flow chemistry with residence time <2 minutes and temperature <0°C to suppress elimination pathways .

Data Interpretation and Reporting

Q. Q9. How should discrepancies in quinine’s partition coefficient (log P) values be addressed in publications?

- Answer : Disclose measurement conditions (pH, temperature, solvent system) and method (shake-flask vs. HPLC-derived). Use consensus values from IUPAC or PubChem and perform a Bland-Altman analysis to assess inter-laboratory variability. If conflicting data persist, propose a multivariate analysis (e.g., PCA) to identify confounding variables .

Q. Q10. What metadata is essential when reporting n-amyl chloride’s environmental fate in soil studies?

- Answer : Include soil type (USDA classification), organic matter content (loss-on-ignition), and microbial biomass (PLFA analysis). Report half-life (first-order kinetics) under aerobic vs. anaerobic conditions. Use isotope-labeled <sup>13</sup>C-n-amyl chloride to track degradation pathways via GC-IRMS. Adhere to OECD 307 guidelines for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.